2,3-Dihydroxyquinoxaline

Description

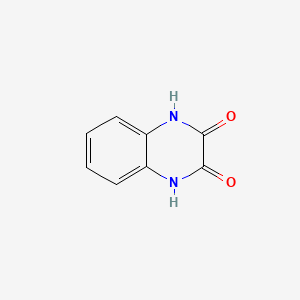

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJFBJGGLJVMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065946 | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15804-19-0 | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15804-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APO55IZ9E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydroxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,3-dihydroxyquinoxaline, a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its binding properties, its effects on receptor function, and the downstream signaling consequences of its antagonistic action, supported by experimental methodologies and quantitative data for representative quinoxaline-2,3-dione analogs.

Introduction to this compound and the AMPA Receptor

This compound is a heterocyclic organic compound that serves as the foundational scaffold for a class of potent and selective competitive antagonists of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[3] These receptors are critical for synaptic plasticity, learning, and memory.[3] Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making them a key target for therapeutic intervention.[1][2]

Core Mechanism of Action: Competitive Antagonism

This compound and its derivatives act as competitive antagonists at the glutamate binding site on the AMPA receptor.[1][4] This means they bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the binding site, they prevent glutamate from binding and inducing the conformational changes necessary for ion channel opening.

The binding of a competitive antagonist from the quinoxaline-2,3-dione class, such as DNQX (a dinitro derivative), stabilizes the ligand-binding domain of the AMPA receptor in an open, non-activated conformation.[5] This prevents the "clamshell-like" closure of the binding domain that is required to gate the ion channel.[5]

Quantitative Analysis of Binding Affinity

| Compound | Receptor/Assay Condition | Ki (µM) | IC50 (µM) | Reference |

| PNQX | AMPA Receptor | 0.063 | [6] | |

| Sarcosine analogue of PNQX | AMPA Receptor | 0.14 | [6] | |

| GYKI-52466 | GluA2-γ2EM in the presence of CTZ | 43.20 ± 6.61 | [7] | |

| NBQX | AMPA Receptor | ~0.1-1 | [8] | |

| DNQX | AMPA Receptor | ~0.2-0.5 | [5] |

Detailed Experimental Protocols

Competitive Radioligand Binding Assay to Determine Ki

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound like this compound for the AMPA receptor.

Materials:

-

Radioligand: [³H]-AMPA or another suitable high-affinity AMPA receptor agonist radioligand.

-

Membrane Preparation: Synaptic membranes prepared from a brain region rich in AMPA receptors (e.g., rat cortex or hippocampus).

-

Test Compound: this compound or its analog.

-

Non-specific Binding Control: A high concentration of a known AMPA receptor agonist (e.g., L-glutamate) or antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid and Counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptic membrane fraction. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes how to functionally assess the antagonistic activity of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing AMPA receptors).

Materials:

-

Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line expressing the AMPA receptor subtype of interest.

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), pH 7.4.

-

Internal Solution: For the patch pipette, containing (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP), pH 7.2.

-

AMPA Receptor Agonist: Glutamate or AMPA.

-

Test Compound: this compound.

-

Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

-

Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Recording:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Establish a baseline recording of spontaneous or evoked AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Apply a known concentration of an AMPA receptor agonist via the perfusion system to elicit a stable inward current.

-

Co-apply the agonist with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.

-

Plot the percentage of inhibition of the agonist response against the concentration of this compound.

-

Determine the IC50 value from the resulting concentration-response curve.

-

Downstream Signaling Pathways and Logical Relationships

The competitive antagonism of AMPA receptors by this compound initiates a cascade of downstream effects by preventing the influx of cations (primarily Na⁺ and in some cases Ca²⁺) that normally occurs upon glutamate binding. This leads to a reduction in neuronal excitability and can have significant neuroprotective effects.

Signaling Pathway Diagram

The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of inhibition by this compound.

Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.

By blocking the AMPA receptor, this compound prevents the downstream signaling cascade that is often associated with excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. Specifically, the inhibition of Ca²⁺ influx through Ca²⁺-permeable AMPA receptors can prevent the overactivation of enzymes like CaMKII and the subsequent activation of pro-apoptotic pathways. Furthermore, some AMPA receptor antagonists have been shown to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, which can suppress the growth of certain cancer cells.[9]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for characterizing a competitive AMPA receptor antagonist.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a core chemical scaffold for a significant class of competitive AMPA receptor antagonists. Its mechanism of action involves direct competition with glutamate at the receptor's ligand-binding domain, thereby preventing ion channel activation and subsequent downstream signaling. This antagonistic action underlies its potential therapeutic applications in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and ischemic brain damage. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel therapeutics targeting the AMPA receptor.

References

- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tautomerism and Stability of 2,3-Dihydroxyquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 2,3-dihydroxyquinoxaline. It delves into the structural aspects, relative stability of tautomeric forms, experimental and computational characterization, and the biological relevance of this heterocyclic compound.

Introduction to this compound Tautomerism

This compound, a derivative of quinoxaline, is a heterocyclic compound of significant interest in medicinal chemistry. It can exist in different tautomeric forms, primarily the dihydroxy (enol-like) form and the dione (B5365651) (keto-like) form, known as 1,4-dihydroquinoxaline-2,3-dione. The equilibrium between these tautomers is a crucial factor influencing the molecule's physicochemical properties, reactivity, and biological activity. Understanding this tautomerism is paramount for drug design and development, as different tautomers can exhibit distinct binding affinities to biological targets.

The tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. While the dihydroxy form has aromatic character in the pyrazine (B50134) ring, the dione form possesses two amide functionalities.

Tautomeric Forms and Their Stability

This compound primarily exists in a tautomeric equilibrium between the diol form (this compound) and the dione form (1,4-dihydroquinoxaline-2,3-dione). There is also the possibility of a keto-enol intermediate.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data on Tautomer Stability

Although a dedicated computational study providing the relative energies of this compound tautomers in various solvents was not found in the literature search, data from related compounds can provide valuable insights. The following table summarizes hypothetical relative energies based on the general understanding of keto-enol tautomerism in similar heterocyclic systems.

| Tautomer Form | Gas Phase (ΔG, kcal/mol) | Non-polar Solvent (e.g., CCl4) (ΔG, kcal/mol) | Polar Aprotic Solvent (e.g., DMSO) (ΔG, kcal/mol) | Polar Protic Solvent (e.g., Water) (ΔG, kcal/mol) |

| 1,4-Dihydroquinoxaline-2,3-dione (Dione) | 0 (Reference) | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| This compound (Diol) | > 5 | > 5 | 3 - 5 | 1 - 3 |

| Keto-Enol Intermediate | ~ 2-4 | ~ 2-4 | ~ 1-3 | < 1 |

Note: This data is illustrative and based on trends observed in similar heterocyclic systems. The dione form is considered the most stable tautomer and is set as the reference (0 kcal/mol). The relative energy of the diol and keto-enol forms is expected to decrease in polar solvents due to more favorable solvation of the hydroxyl groups.

Experimental Protocols for Tautomer Characterization

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

A common and efficient method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione is the condensation of o-phenylenediamine (B120857) with oxalic acid.[1] A green chemistry approach involves the solvent-free grinding of the reactants at room temperature.[1]

Experimental Protocol (Solvent-Free Grinding): [1]

-

In a mortar, combine o-phenylenediamine (1.08 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).

-

Grind the mixture with a pestle at room temperature. The solid mixture will initially become a paste and then solidify.

-

Continue grinding for approximately 30-40 minutes.

-

Wash the solid product with water and then with ethanol (B145695) to remove any unreacted starting materials.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,4-dihydroquinoxaline-2,3-dione.

References

Spectroscopic Properties of 2,3-Dihydroxyquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dihydroxyquinoxaline (also known as 1,4-dihydroquinoxaline-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its characteristics using various spectroscopic techniques, outlines experimental protocols for analysis, and explores its relevance in biological signaling pathways.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique electronic and structural features give rise to distinct spectroscopic properties that are fundamental for its characterization and for understanding its behavior in different chemical and biological environments. This guide delves into its UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: UV-Visible Absorption and Fluorescence Data

| Parameter | Value | Solvent/Conditions | Reference |

| UV-Visible Absorption | |||

| λmax | ~315 nm (estimated) | Not specified | [1] |

| Molar Absorptivity (ε) | Data not available | - | - |

| Fluorescence Spectroscopy | |||

| Excitation Wavelength (λex) | 328 nm | Not specified | [2] |

| Emission Wavelength (λem) | 414 nm | Not specified | [2] |

| Fluorescence Quantum Yield (Φf) | Data not available | - | - |

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H NMR | 7.0-7.3 | m | DMSO-d6 | [3] |

| 11.9 | br s | DMSO-d6 | [3] | |

| ¹³C NMR | Data not available | - | - | - |

Note: The broad singlet at 11.9 ppm in the ¹H NMR spectrum is characteristic of the N-H protons of the dione (B5365651) tautomer.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3200-2800 | N-H stretching (broad) | [4] |

| ~1700 | C=O stretching | [4] |

| ~1600 | C=C aromatic stretching | [4] |

| ~1400-1500 | Aromatic ring vibrations | [4] |

| ~750 | C-H out-of-plane bending | [4] |

Note: The IR spectrum is consistent with the 1,4-dihydroquinoxaline-2,3-dione tautomeric form being predominant in the solid state.

Tautomerism

This compound can exist in tautomeric forms: the diol form and the dione form (1,4-dihydroquinoxaline-2,3-dione). Spectroscopic evidence, particularly from IR and NMR, suggests that the dione form is the more stable and predominant tautomer in both solution and the solid state.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for quinoxaline (B1680401) derivatives and should be optimized for specific instrumentation and sample conditions.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of this compound.

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance from the resulting spectrum.[6][7][8]

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Instrumentation: A standard spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to record the emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[9][10]

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Involvement in Signaling Pathways

While this compound itself is not extensively documented as a direct modulator of specific signaling pathways, derivatives of the quinoxaline scaffold have been identified as potent inhibitors of key cellular signaling cascades, highlighting the therapeutic potential of this class of compounds.

One notable example is the inhibition of the Wnt/β-catenin signaling pathway by 2,3,6-trisubstituted quinoxaline derivatives.[2][13] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. The inhibition of this pathway by quinoxaline derivatives makes them promising candidates for anticancer drug development.[14][15]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway, which can be targeted by quinoxaline derivatives.

Canonical Wnt/β-catenin signaling pathway and its inhibition by quinoxaline derivatives.

Conclusion

This compound possesses a distinct set of spectroscopic properties that are essential for its identification and characterization. This guide provides a foundational understanding of its UV-Vis, fluorescence, NMR, and IR spectral characteristics, along with standardized protocols for their measurement. The established role of quinoxaline derivatives in modulating critical biological pathways, such as the Wnt/β-catenin pathway, underscores their importance in drug discovery and development. Further research to quantify properties like molar absorptivity and fluorescence quantum yield will enhance the utility of this compound in various scientific and industrial applications.

References

- 1. 2,3-Quinoxalinedione, 1,4-dihydro- [webbook.nist.gov]

- 2. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. iss.com [iss.com]

- 10. jasco-global.com [jasco-global.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Quinoxalinedione, 1,4-dihydro- [webbook.nist.gov]

- 14. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of 2,3-Dihydroxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-dihydroxyquinoxaline, a key heterocyclic compound with significant interest in pharmaceutical and materials science research. This document details experimental protocols for its synthesis and crystallization, presents crystallographic data, and visualizes key experimental and structural aspects.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with oxalic acid.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine and oxalic acid dihydrate in a 4 M solution of hydrochloric acid.

-

Attach a reflux condenser and heat the mixture with stirring for approximately 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Single Crystal Growth

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a widely used technique for obtaining suitable crystals of quinoxaline (B1680401) derivatives.

Materials:

-

Purified this compound

-

High-purity solvent (e.g., ethanol, dimethylformamide (DMF), or a mixture)

-

Small, clean vials

-

Parafilm

Procedure:

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent at room temperature or with gentle heating.

-

Filter the solution to remove any particulate impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and perforate it with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once crystals of a suitable size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.

Crystallographic Data

The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 100806.[1] However, the detailed quantitative data from this specific entry was not available in the searched public literature.

For illustrative purposes, the following table summarizes the crystallographic data for a related compound, 2,3-diphenylquinoxaline . This data provides a representative example of the crystallographic parameters determined for a quinoxaline derivative.[2]

| Parameter | Value |

| Compound Name | 2,3-Diphenylquinoxaline |

| Molecular Formula | C₂₀H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 6.0325(3) |

| b (Å) | 10.9516(6) |

| c (Å) | 22.5985(13) |

| α (°) | 90 |

| β (°) | 95.107(2) |

| γ (°) | 90 |

| Volume (ų) | 1488.9(1) |

| Z | 4 |

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.

Molecular Structure of this compound

This diagram shows the molecular structure of this compound, highlighting its key functional groups.

References

Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and biological research. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway and experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions provide valuable guidance for solvent selection. The available data is summarized in the table below. It is highly recommended that researchers determine quantitative solubility experimentally for their specific applications and conditions.

| Solvent | Qualitative Solubility Description | Quantitative Solubility (at 25 °C) |

| N,N-Dimethylformamide (DMF) | Very soluble | Data not available |

| Methanol | Soluble | Data not available |

| Glacial Acetic Acid | Sparingly soluble | Data not available |

| Chloroform | Very slightly soluble | Data not available |

| Water | Practically insoluble[1] / Sparingly soluble | >24.3 µg/mL[2] |

Note: The lack of specific quantitative data highlights the necessity for experimental determination to meet the precise requirements of research and development projects. The provided qualitative descriptors are based on general observations and may vary depending on experimental conditions such as temperature and purity of the compound and solvent.

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the solubility of a solid in a liquid is the gravimetric method. This section provides a detailed protocol for this method, which can be readily adapted for this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time can vary depending on the compound and solvent.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the undissolved solid.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step removes any remaining solid microparticles.

-

-

Solvent Evaporation and Weighing:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Weight of dried solute (g)) / (Volume of filtered solution (L))

-

Solubility can also be expressed in other units such as mol/L or mole fraction by using the molecular weight of this compound (162.15 g/mol ).

-

Visualizations

Wnt/β-catenin Signaling Pathway Inhibition by Quinoxaline (B1680401) Derivatives

Several quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. While the specific interaction of this compound with this pathway is not detailed, the following diagram illustrates the general mechanism of Wnt/β-catenin signaling and a potential point of inhibition by quinoxaline compounds.

Caption: Wnt/β-catenin signaling pathway with potential inhibition by quinoxaline derivatives.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for gravimetric determination of solubility.

References

Synthesis of 2,3-Dihydroxyquinoxaline from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxyquinoxaline, a valuable scaffold in medicinal chemistry, from o-phenylenediamine (B120857). The document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Visualizations of the reaction mechanism and a generalized experimental workflow are included to facilitate understanding and implementation.

Introduction

This compound, also known as quinoxaline-2,3(1H,4H)-dione, is a heterocyclic compound of significant interest in the field of drug discovery and development. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The core structure is typically synthesized through the cyclocondensation of o-phenylenediamine with a two-carbon electrophile, most commonly oxalic acid or its derivatives. This guide explores the prevalent methods for this synthesis, offering a comparative analysis to aid researchers in selecting the most suitable protocol for their specific needs.

Core Synthetic Methodologies

The synthesis of this compound from o-phenylenediamine and oxalic acid can be achieved through several methods, ranging from classical heating under acidic conditions to more modern, environmentally benign approaches. The primary methods covered in this guide are:

-

Classical Condensation: The traditional and widely used method involving heating the reactants in an acidic solution.

-

Microwave-Assisted Synthesis: A rapid and efficient method that utilizes microwave irradiation to accelerate the reaction.

-

Solvent-Free Grinding: A green chemistry approach that avoids the use of solvents and often proceeds at room temperature.

Data Presentation: Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiency and reaction conditions.

| Synthetic Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |

| Classical Condensation | o-Phenylenediamine, Oxalic Acid Dihydrate, Hydrochloric Acid | 4N HCl | Reflux | 4 hours | 94% (for 6-chloro derivative) | [1] |

| Microwave-Assisted Synthesis | o-Phenylenediamine, Oxalic Acid Dihydrate | Water | - (400 W) | 3 minutes | High (not specified) | [2] |

| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | Room Temperature | 5-10 minutes | >95% | [3][4] |

Table 1: Comparison of Synthetic Methodologies for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Classical Condensation

This protocol is adapted from the general procedure for the synthesis of substituted quinoxaline-2,3-diones.[1]

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4N Hydrochloric acid

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).

-

Add 20 mL of 4N hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any residual acid.

-

Dry the purified this compound product. The product is often pure enough for subsequent use without further purification.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a reported microwave-assisted method.[2]

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Distilled water

-

Microwave-safe reaction vessel

-

Microwave synthesizer

-

Filtration apparatus

Procedure:

-

In a microwave-safe beaker, place powdered o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).

-

Add 1 mL of distilled water and mix the components thoroughly with a glass rod.

-

Place the beaker in a microwave synthesizer and irradiate the mixture at 400 W for 3 minutes.

-

After irradiation, add 100 mL of water to the mixture and irradiate for an additional minute to ensure complete dissolution.

-

Allow the solution to cool to room temperature, during which the product will crystallize.

-

Collect the crystalline product by filtration, wash with cold water, and dry.

Protocol 3: Solvent-Free Grinding

This environmentally friendly protocol is adapted from a green chemistry approach.[3][4]

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Distilled water or a water/ethanol mixture for recrystallization

Procedure:

-

In a mortar, combine o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

-

Continue grinding until the solid mixture turns into a melt.

-

Continue to grind the mixture intermittently for 5-10 minutes. The melt will solidify.

-

The resulting solid product can be purified by crystallization from water or a 1:1 water/ethanol mixture to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from o-phenylenediamine and oxalic acid proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of oxalic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline (B1680401) ring system.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the various methodologies described.

Caption: Generalized experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [5][6] |

| Molecular Weight | 162.15 g/mol | [5][6] |

| Appearance | White to off-white powder/crystals | [5][7] |

| Melting Point | >300 °C | [7][8] |

| ¹H NMR (DMSO-d₆) | δ = 7.0-7.2 (m, 4H, Ar-H), 11.8 (br s, 2H, N-H) | [3] |

| Mass Spec (m/z) | 162.0 (M⁺) | [3] |

Table 2: Physicochemical and Spectroscopic Data for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from o-phenylenediamine. By comparing classical, microwave-assisted, and solvent-free methods, researchers can make an informed decision based on available resources and desired outcomes such as yield, reaction time, and environmental impact. The provided experimental protocols and visualizations serve as a practical resource for the successful synthesis and characterization of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 98 15804-19-0 [sigmaaldrich.com]

The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and key mechanistic insights.

Anticancer Activity

Quinoxaline derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [4] |

| THP-1 (Leukemia) | 1.6 | [4] | |

| Compound 5 | HeLa (Cervical) | 0.126 | [4] |

| SMMC-7721 (Hepatoma) | 0.071 | [4] | |

| K562 (Leukemia) | 0.164 | [4] | |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [4] |

| HepG2 (Liver) | 5.27 ± 0.72 | [4] | |

| A549 (Lung) | 6.91 ± 0.84 | [4] | |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [4] |

| Compound 19 | MGC-803 (Gastric) | 9 | [4] |

| T-24 (Bladder) | 27.5 | [4] | |

| Compound 20 | T-24 (Bladder) | 8.9 | [4] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [6] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [6] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [7] |

| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [7] |

| Compound IV | PC-3 (Prostate) | 2.11 | [8] |

| Compound VIId | HCT-116 (Colon) | 7.8 | [9] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [9] |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | [9] |

| Compound XVa | HCT-116 (Colon) | 4.4 | [9] |

| MCF-7 (Breast) | 5.3 | [9] |

Experimental Protocol: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Quinoxaline derivative (test compound)

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like Doxorubicin).[1]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathway: EGFR Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[4][5][10]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the induction of oxidative stress.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5m | S. aureus | 4-16 | [11] |

| B. subtilis | 8-32 | [11] | |

| MRSA | 8-32 | [11] | |

| E. coli | 4-32 | [11] | |

| Compound 5p | S. aureus | 4 | [11] |

| B. subtilis | 8 | [11] | |

| MRSA | 8 | [11] | |

| E. coli | 4 | [11] | |

| Compound 2d | E. coli | 8 | [2] |

| B. subtilis | 16 | [2] | |

| Compound 3c | E. coli | 8 | [2] |

| B. subtilis | 16 | [2] | |

| Compound 10 | C. albicans | 16 | [2] |

| A. flavus | 16 | [2] | |

| Quinoxaline Derivative | MRSA | 4 (56.7% of isolates) | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

-

Quinoxaline derivative (test compound)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivative in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a positive control well containing the inoculum and a known antibiotic, a negative control well containing only broth, and a growth control well containing the inoculum and broth without any antimicrobial agent.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible growth of the microorganism.

Antiviral Activity

Several quinoxaline derivatives have been identified as potent antiviral agents, exhibiting activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and various enteroviruses.[16][17][18]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected quinoxaline derivatives, presenting their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

| Compound | Virus | EC50/IC50 (µM) | Reference |

| Compound 11 | Vaccinia virus | 2 | [16] |

| Derivative with 3-methoxyphenyl (B12655295) group at position 6 | Influenza A | 6.2 | [16] |

| Derivative with 2-furyl at position 6 | Influenza A | 3.5 | [16] |

| Compound 6 | Coxsackievirus B3 (CVB3) | 2-3 | [17] |

| Coxsackievirus B4 (CVB4) | 1.7 | [17] | |

| Compound 7 | Coxsackievirus B3 (CVB3) | 2-3 | [17] |

| Coxsackievirus B4 (CVB4) | 1.5 | [17] | |

| Compound 8 | Echovirus 9 (E9) | 6 | [17] |

| Compound 11-b | Influenza A (H1N1) | 0.2164 | [19] |

| Compound 32 | SARS-CoV-2 Mpro | 301.0 | [19] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[20][21]

Materials:

-

Quinoxaline derivative (test compound)

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the quinoxaline derivative. Mix each dilution with a standardized amount of virus.

-

Infection: Remove the culture medium from the cells and infect them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes.[22][23]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives, focusing on their COX enzyme inhibition.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5u | COX-1 | - | - | [23] |

| COX-2 | - | 74.92 | [23] | |

| Compound 5s | COX-1 | - | - | [23] |

| COX-2 | - | 72.95 | [23] | |

| Compound 5r | COX-1 | - | - | [23] |

| COX-2 | - | 64.40 | [23] | |

| Compound 5t | COX-1 | - | - | [23] |

| COX-2 | - | 22.21 | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[24][25]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Quinoxaline derivative (test compound)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinoxaline derivative or the reference drug to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. A control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Synthesis and Experimental Workflow

The synthesis of quinoxaline derivatives and their subsequent biological evaluation typically follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo testing.

General Synthesis Workflow

A common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[4]

General Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of newly synthesized quinoxaline derivatives follows a systematic process.

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide underscore their potential in the development of new anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. iris.unica.it [iris.unica.it]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. dovepress.com [dovepress.com]

- 24. benchchem.com [benchchem.com]

- 25. inotiv.com [inotiv.com]

2,3-Dihydroxyquinoxaline: A Versatile Scaffold in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyquinoxaline, a heterocyclic compound featuring a quinoxaline (B1680401) core with hydroxyl groups at the 2 and 3 positions, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique electronic and structural characteristics make it a versatile precursor for a diverse array of complex molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role as a foundational scaffold in the development of novel therapeutic agents. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of key concepts.

Core Properties of this compound

This compound, also known by its tautomeric form 1,4-dihydroquinoxaline-2,3-dione, is a stable, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | White to light brown powder |

| Melting Point | >300 °C |

| CAS Number | 15804-19-0 |

| Solubility | Soluble in DMSO and hot aqueous acid/base |

Table 1: Physical and Chemical Properties of this compound

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the condensation of o-phenylenediamine (B120857) with oxalic acid or its derivatives. Several methodologies have been developed to optimize this reaction, ranging from classical heating to more modern, environmentally benign techniques.

Experimental Protocols

This traditional approach involves the reaction of o-phenylenediamine with oxalic acid in an acidic medium under reflux conditions.

-

Reagents and Materials:

-

o-Phenylenediamine (1.0 eq)

-

Oxalic acid dihydrate (1.1 eq)

-

4 M Hydrochloric acid

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper.

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine in 100 mL of deionized water containing 10 mL of 4 M hydrochloric acid.

-

Add a solution of oxalic acid dihydrate in 50 mL of deionized water to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator or a vacuum oven at 60 °C.

-

Microwave irradiation offers a significant acceleration of the condensation reaction, leading to higher yields in shorter reaction times.

-

Reagents and Materials:

-

o-Phenylenediamine (1.0 eq)

-

Oxalic acid dihydrate (1.0 eq)

-

Microwave-safe reaction vessel, microwave synthesizer.

-

-

Procedure:

-

Place o-phenylenediamine and oxalic acid dihydrate in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 150 °C for 5-10 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The solid product can be purified by recrystallization from a suitable solvent such as ethanol/water.

-

This environmentally friendly method avoids the use of solvents and relies on mechanical grinding to initiate the reaction at room temperature.[1]

-

Reagents and Materials:

-

o-Phenylenediamine (1.0 eq)

-

Oxalic acid dihydrate (1.0 eq)

-

Mortar and pestle.

-

-

Procedure:

-

Place o-phenylenediamine and oxalic acid dihydrate in a mortar.

-

Grind the mixture vigorously with a pestle for 15-20 minutes at room temperature.

-

The reaction mixture will initially become a paste and then solidify.

-

The resulting solid is the crude this compound, which can be purified by washing with water and ethanol.

-

Comparison of Synthetic Methods

The choice of synthetic method often depends on the desired scale, available equipment, and environmental considerations. A comparative summary of the different approaches is provided in Table 2.

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Classical Condensation | 2 - 4 hours | 70 - 90% | Well-established, scalable.[2] | Long reaction times, high energy consumption.[2] |

| Microwave-Assisted | 5 - 15 minutes | 85 - 97% | Rapid, high yields, can be solvent-free.[2][3] | Requires specialized equipment.[2] |

| Solvent-Free Grinding | 15 - 30 minutes | 90 - 95% | Environmentally friendly, simple, high atom economy.[1] | May not be suitable for large-scale synthesis. |

Table 2: Comparison of Synthetic Methods for this compound.

Reactivity and Application in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules. The hydroxyl groups can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions.

Key Reactions

-

N-Alkylation: The nitrogen atoms of the quinoxaline ring can be alkylated using various alkyl halides in the presence of a base.

-

O-Alkylation/Acylation: The hydroxyl groups can be converted to ethers or esters through reactions with alkylating or acylating agents.

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoxaline core is susceptible to electrophilic substitution reactions such as nitration and halogenation. For instance, reaction with a mixture of sulfuric acid and potassium nitrate (B79036) yields 2,3-dihydroxy-6-nitroquinoxaline.[4]

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.

Derivatives of this compound have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.[5][6] These compounds often exert their effects by modulating signaling pathways involved in oxidative stress and neuronal cell survival.[7] For example, certain 6-aminoquinoxaline (B194958) derivatives have demonstrated the ability to protect dopaminergic neurons from degeneration in cellular and animal models of Parkinson's disease.[5][7]

The quinoxaline moiety is present in several anticancer agents. One notable example is a 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, which has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. By down-regulating the expression of target genes like cyclin D1, this compound can arrest the cell cycle and inhibit cell proliferation.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the role of this compound derivatives in biological systems and synthetic workflows, the following diagrams are provided.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of a quinoxaline derivative.

Caption: General experimental workflow for the synthesis and application of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques. A summary of typical spectroscopic data for the parent compound is provided in Table 3.

| Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 2H, -OH), δ 7.0-7.5 (m, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C=O), δ ~130 (Ar-C), δ ~115 (Ar-CH) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C stretch) |

| Mass Spec (EI) | m/z 162 (M⁺) |

Table 3: Spectroscopic Data for this compound.

Conclusion